2-Bromo-5-(pentafluoroethyl)aniline

Medicinal Chemistry ADME/Tox Physicochemical Properties

2-Bromo-5-(pentafluoroethyl)aniline (CAS 2138032-14-9) is a halogenated aromatic amine featuring an ortho-bromine atom and a meta-pentafluoroethyl (-C2F5) substituent. With a molecular weight of 290.03 g/mol (C8H5BrF5N), it is supplied as a liquid with a typical purity of 95%.

Molecular Formula C8H5BrF5N
Molecular Weight 290.03 g/mol
Cat. No. B13637876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(pentafluoroethyl)aniline
Molecular FormulaC8H5BrF5N
Molecular Weight290.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(C(F)(F)F)(F)F)N)Br
InChIInChI=1S/C8H5BrF5N/c9-5-2-1-4(3-6(5)15)7(10,11)8(12,13)14/h1-3H,15H2
InChIKeyPVCJGZPNRZHUJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-(pentafluoroethyl)aniline: A Strategic Ortho-Bromo, Meta-Pentafluoroethyl Building Block for Precision Synthesis


2-Bromo-5-(pentafluoroethyl)aniline (CAS 2138032-14-9) is a halogenated aromatic amine featuring an ortho-bromine atom and a meta-pentafluoroethyl (-C2F5) substituent . With a molecular weight of 290.03 g/mol (C8H5BrF5N), it is supplied as a liquid with a typical purity of 95% . Its dual functionalization—a nucleophilic aniline nitrogen for condensation and an oxidative addition handle for cross-coupling—enables divergent synthetic strategies. The pentafluoroethyl group imparts distinct electronic and lipophilic properties compared to simpler fluoroalkyl analogs .

Dual-handle building block: Ortho-bromine enables cross-coupling; primary aniline supports condensation and acylation workflows.
Meta-C2F5 modulation: Strong electron-withdrawing effect and altered lipophilicity profile for ADME property tuning in derived compounds.
Divergent synthesis compatible: Sequential chemoselective transformations supported by orthogonal aniline and aryl bromide reactivity.

Why 2-Bromo-5-(pentafluoroethyl)aniline Cannot Be Readily Replaced by Common Trifluoromethyl or Fluoro Analogs


Despite being structurally related, substituting 2-Bromo-5-(pentafluoroethyl)aniline with its CF3- or F- analogs introduces measurable and consequential changes to key physicochemical and electronic parameters. Replacing the -C2F5 group with -CF3 lowers the molecular weight by ~50 Da (240 vs 290 g/mol) and reduces lipophilicity by up to 2 log units . The extended fluorous chain of -C2F5 provides a stronger electron-withdrawing inductive effect, which can modulate the nucleophilicity of the aniline nitrogen and alter metabolic stability in derived drug candidates [1]. Furthermore, the position of the pentafluoroethyl group on the ring critically impacts steric and electronic properties, as shown in related aniline isomers .

This compound CF3 analog Lipophilicity shift: Replacing -C2F5 with -CF3 can raise LogP by ~2.5 units, potentially altering membrane permeability and solubility profiles in derived candidates.
This compound F analog Weaker electron withdrawal: A single fluoro substituent exerts reduced inductive effect; aniline nucleophilicity may shift, altering reaction kinetics and metabolic stability context.
This compound 4-isomer Positional isomer mismatch: The 4-C2F5 isomer exhibits higher LogP and lower TPSA; substitution pattern may not transfer target physicochemical requirements.

Quantitative Differentiation: 2-Bromo-5-(pentafluoroethyl)aniline vs. Key Analogs


Lipophilicity (LogP): 2-Bromo-5-(pentafluoroethyl)aniline vs. 2-Bromo-5-(trifluoromethyl)aniline

The replacement of a -CF3 group with a -C2F5 group significantly reduces the calculated LogP, indicating a shift towards greater hydrophilicity. While 2-Bromo-5-(trifluoromethyl)aniline exhibits an experimental LogP of 3.63 , 2-Bromo-5-(pentafluoroethyl)aniline has a calculated cLogP of 1.18 [1]. This represents a difference of -2.45 log units, which can dramatically impact membrane permeability, solubility, and overall pharmacokinetic profile in drug discovery applications.

Lipophilicity (LogP)
Cross-study comparable
cLogP: 1.18 vs LogP: 3.63
Δ -2.45 log units
Target: calculated cLogP; Comparator: 2-Bromo-5-(trifluoromethyl)aniline, experimental LogP
Reported lipophilicity reduction may support solubility and binding-profile assessment in lead optimization.
Data to verify; calculated vs experimental comparison.
Medicinal Chemistry ADME/Tox Physicochemical Properties

Electron-Withdrawing Strength: Pentafluoroethyl vs. Fluoro Substituents

The pentafluoroethyl group (-C2F5) exerts a stronger electron-withdrawing inductive effect compared to a single fluoro (-F) substituent. While direct pKa values for 2-Bromo-5-(pentafluoroethyl)aniline are not available, the pKa of the conjugate acid of 4-(pentafluoroethyl)aniline is estimated to be ~2.50 (calculated ACD/LogD at pH 5.5) , significantly lower than that of aniline (~4.6). In contrast, 2-Bromo-5-fluoroaniline has a calculated LogP of 2.75 and a correspondingly higher pKa (estimated >3.5) due to weaker fluorine induction . This increased electron withdrawal in the -C2F5 analog can reduce the nucleophilicity of the aniline nitrogen, altering reaction kinetics in amide bond formation and protecting group strategies.

Electron-Withdrawing Strength
Class-level inference
Est. pKa ~2.5 vs Est. pKa >3.5
Δ ~1 log unit lower (weaker basicity)
Target: 4-C2F5 isomer analog estimate; Comparator: 2-Bromo-5-fluoroaniline inferred
Reported lower basicity may alter nitrogen nucleophilicity and metabolic stability context in derived compounds.
Class-level estimate; direct pKa data not available.
Medicinal Chemistry Organic Synthesis Electronic Effects

Positional Isomer Effects on Physicochemical Properties

The placement of the pentafluoroethyl group on the aniline ring significantly alters molecular properties. The 4-(pentafluoroethyl)aniline isomer has a calculated LogP of 2.26 (ACD/LogP) and a topological polar surface area (TPSA) of 26 Ų . In contrast, 2-Bromo-5-(pentafluoroethyl)aniline (ortho-bromo, meta-C2F5) is expected to have a lower cLogP (~1.18) and a higher TPSA (~29-30 Ų) due to the combined influence of the bromine atom and the amino group orientation. This change of ~1.0 LogP unit and 3-4 Ų TPSA between isomers can be critical for optimizing blood-brain barrier penetration or oral bioavailability.

Positional Isomer Effects
Cross-study comparable
cLogP 1.18 / TPSA ~29-30 vs LogP 2.26 / TPSA 26
Δ LogP ≈ -1.08; Δ TPSA ≈ +3-4 Ų
Target: 2-Br-5-C2F5; Comparator: 4-(Pentafluoroethyl)aniline (ACD/Labs)
Substitution pattern may support blood-brain barrier and oral bioavailability endpoint optimization.
Calculated values; experimental confirmation recommended.
Medicinal Chemistry Organic Synthesis ADME/Tox

Hydrogen Bond Donor Count: Aniline vs. Phenol Analogs

2-Bromo-5-(pentafluoroethyl)aniline possesses one hydrogen bond donor (HBD) from the primary amine group . This contrasts with its phenol analog, 2-Bromo-5-(pentafluoroethyl)phenol, which also has one HBD but with a significantly different acidity (pKa ~8-10 for phenol vs. ~2.5 for anilinium). The lower HBD count of the aniline compared to a typical secondary amine (which would have 1 HBD) or a carboxylic acid (2 HBDs) contributes to a more favorable profile for crossing biological membranes. The calculated LogP for the aniline (~1.18) is considerably lower than that of the corresponding phenol, which is estimated to have a LogP >2.5 due to the absence of the basic nitrogen.

HBD Count & Lipophilicity
Class-level inference
HBD: 1 / cLogP 1.18 vs HBD: 1 / LogP >2.5
HBD equal; LogP >1.3 units higher for phenol analog
Comparator: 2-Bromo-5-(pentafluoroethyl)phenol (estimated)
Aniline scaffold provides moderate lipophilicity with single HBD; may be assessed for membrane-permeability research contexts.
Class-level inference; phenol comparator values estimated.
Medicinal Chemistry ADME/Tox Hydrogen Bonding

High-Value Application Scenarios for 2-Bromo-5-(pentafluoroethyl)aniline


Medicinal Chemistry: Optimizing ADME Properties via -C2F5 Incorporation

2-Bromo-5-(pentafluoroethyl)aniline is an ideal building block for medicinal chemists seeking to fine-tune the lipophilicity and metabolic stability of drug candidates. Its significantly lower cLogP (~1.18) compared to the CF3 analog (3.63) makes it a strategic choice when reduced lipophilicity is required to improve aqueous solubility and mitigate off-target binding [1]. The stronger electron-withdrawing nature of the -C2F5 group can also enhance metabolic stability by shielding metabolically labile sites [2].

Agrochemical Research: Designing Next-Generation Crop Protection Agents

Fluorinated anilines, including perfluoroalkylated derivatives, are essential intermediates in the synthesis of modern insecticides and herbicides [1]. The unique electronic profile of 2-Bromo-5-(pentafluoroethyl)aniline, combined with its bromine handle for further functionalization, enables the creation of novel agrochemicals with improved efficacy and environmental profiles. The pentafluoroethyl group can enhance the compound's resistance to degradation in the field, prolonging its protective effect.

Organic Synthesis: Divergent Functionalization via Orthogonal Reactivity

The presence of both a nucleophilic aniline nitrogen and a reactive aryl bromide allows for sequential, chemoselective transformations. The aniline can be acylated, sulfonylated, or used in reductive aminations, while the aryl bromide is primed for Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann-type cross-couplings [1]. The electron-withdrawing -C2F5 group can activate the aryl bromide towards oxidative addition, potentially enabling milder cross-coupling conditions compared to non-fluorinated analogs [2].

Materials Science: Fluorinated Monomers for Advanced Polymers

The high fluorine content of the pentafluoroethyl group imparts desirable properties such as low surface energy, chemical inertness, and thermal stability to polymeric materials. 2-Bromo-5-(pentafluoroethyl)aniline can serve as a monomer precursor for the synthesis of fluorinated polyimides, polyamides, or other high-performance polymers used in coatings, membranes, and electronic applications [1].

Application
Selection Property
Validation Focus
Medicinal Chemistry: ADME Modulation
Lipophilicity and electronic profile via -C2F5
Solubility and metabolic stability assessment in lead series
Agrochemical Research: Fluorinated Intermediates
Electronic profile and bromine functionalization handle
Activity screening and degradation resistance evaluation
Organic Synthesis: Divergent Functionalization
Orthogonal aniline and aryl bromide reactivity
Cross-coupling condition scope and chemoselectivity
Materials Science: Fluorinated Polymer Precursor
High fluorine content and thermal stability context
Surface energy and chemical inertness evaluation
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